molecular formula C16H16BrNO B2873766 4-bromo-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol CAS No. 1232776-76-9

4-bromo-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol

Cat. No.: B2873766
CAS No.: 1232776-76-9
M. Wt: 318.214
InChI Key: GUKAMTNPNSVSFR-UHFFFAOYSA-N
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Description

4-Bromo-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol is a brominated phenolic Schiff base derivative characterized by a 2,3-dihydroindene substituent linked via an aminomethyl group. Its structure combines a phenolic hydroxyl group, a bromine atom at the 4-position, and a secondary amine derived from 2,3-dihydro-1H-inden-5-amine. The dihydroindene moiety may enhance lipophilicity and influence binding interactions in metal complexes or biological systems .

Properties

IUPAC Name

4-bromo-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO/c17-14-5-7-16(19)13(8-14)10-18-15-6-4-11-2-1-3-12(11)9-15/h4-9,18-19H,1-3,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKAMTNPNSVSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NCC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-bromo-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol can undergo various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications of 4-bromo-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol

This compound is a compound with potential in biological applications, especially in medicinal chemistry. Its structure includes a brominated phenol group and an indene moiety, which contribute to its properties.

Antimicrobial Activity

The compound has been tested for antimicrobial properties and may possess activity against Gram-positive and Gram-negative bacteria.

PathogenMIC (µg/mL)
Staphylococcus aureus0.39
Bacillus subtilis0.78
Escherichia coli1.56

These results suggest that the compound may be a candidate for developing new antimicrobial agents.

Anticancer Potential

Compounds with structures similar to this compound have shown anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest. Further research is required to elucidate the specific effects of this compound on cancer cell lines.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide, this compound can be oxidized, leading to the formation of corresponding quinones or other oxidized derivatives.
  • Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
  • Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Case Studies and Research Findings

  • Study on Antibacterial Activity: A study highlighted the effectiveness of related compounds against bacterial strains, noting that modifications in the chemical structure significantly influenced their antibacterial potency.
  • Synthesis and Characterization: Research focusing on the synthesis of this compound revealed that it could be produced through reactions involving brominated phenolic precursors and indene derivatives under specific conditions.
  • Biological Testing: Various biological assays have been conducted to assess the efficacy of this compound against different pathogens, and the results consistently demonstrate its potential as an antimicrobial agent.

Properties

The properties of this compound include:

  • IUPAC Name: this compound
  • Molecular Formula: C16H16BrNO
  • Molecular Weight: 318.21 g/mol
  • InChI: InChI=1S/C16H16BrNO/c17-14-5-7-16(19)13(8-14)10-18-15-6-4-11-2-1-3-12(11)9-15/h4-9,18-19H,1-3,10H2
  • InChI Key: GUKAMTNPNSVSFR-UHFFFAOYSA-N
  • Canonical SMILES: C1CC2=C(C1)C=C(C=C2)NCC3=C(C=CC(=C3)Br)O

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs sharing core structural features: (1) brominated phenolic backbones, (2) Schiff base formation (imine linkage), and (3) variable amine substituents. Key differences in substituents and their implications are summarized in Table 1.

Table 1: Structural and Functional Comparison of Analogous Bromophenol Derivatives

Compound Name Substituent on Amine Group Key Properties/Applications Reference
4-Bromo-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol 2,3-Dihydro-1H-inden-5-amine Enhanced lipophilicity; potential metal coordination
4-Bromo-2-(2-(piperazin-1-yl)ethylimino)methyl)phenol Piperazine Low toxicity in zinc complexes; mild hematological effects
(E)-4-Bromo-2-(((4-bromophenyl)imino)methyl)phenol (HL1) 4-Bromoaniline Cu²⁺ sensing via fluorescence quenching
4-Bromo-2-((4-methylpyridin-2-ylimino)methyl)phenol 4-Methylpyridine Dinuclear Cu(II) complex formation

Metal Sensing and Coordination

  • HL1 (): The 4-bromoaniline-derived Schiff base acts as a selective Cu²⁺ sensor via fluorescence quenching, with a binding constant (K) of ~10⁴ M⁻¹. Its selectivity is attributed to the bromine-enhanced electron-withdrawing effects .
  • Pyridine Derivative (): Forms dinuclear Cu(II) complexes with acetato bridges, demonstrating magnetic exchange interactions. The methylpyridine group stabilizes the complex through π-stacking .
  • Target Compound: The dihydroindene group’s rigid, aromatic structure may favor stronger π-π interactions in metal complexes, though experimental data are lacking.

Physicochemical Properties

  • Electronic Effects: Bromine at the 4-position enhances electron withdrawal across the phenolic ring, stabilizing metal coordination in all analogs .

Research Findings and Implications

Toxicity Profiles: Piperazine-based bromophenol derivatives show promise for low-toxicity applications but require dose optimization .

Sensing Applications: Bromoaniline-derived Schiff bases (e.g., HL1) highlight the role of halogenation in tuning metal selectivity and sensitivity .

Biological Activity

4-Bromo-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol is a compound with significant potential in various biological applications, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C16H16BrNOC_{16}H_{16}BrNO and a molecular weight of 318.21 g/mol. Its structure includes a brominated phenol group and an indene moiety, which contribute to its unique biological properties.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Receptor Binding : Similar to other indole derivatives, this compound may bind to multiple receptors with high affinity, influencing cellular processes such as gene expression and signaling pathways.
  • Enzymatic Interactions : The compound is likely to interact with specific enzymes, potentially modulating their activity and affecting metabolic pathways.
  • Influence on Biochemical Pathways : It is known to influence various biochemical pathways, which can lead to significant changes at the molecular and cellular levels.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Studies show that it may possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are critical in determining its effectiveness:

Pathogen MIC (µg/mL)
Staphylococcus aureus0.39
Bacillus subtilis0.78
Escherichia coli1.56

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Potential

Preliminary studies indicate that compounds with similar structures have shown anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest. Further research is required to elucidate the specific effects of this compound on cancer cell lines .

Case Studies and Research Findings

  • Study on Antibacterial Activity : A study highlighted the effectiveness of related compounds against bacterial strains, noting that modifications in the chemical structure significantly influenced their antibacterial potency .
  • Synthesis and Characterization : Research focusing on the synthesis of this compound revealed that it could be produced through reactions involving brominated phenolic precursors and indene derivatives under specific conditions.
  • Biological Testing : Various biological assays have been conducted to assess the efficacy of this compound against different pathogens. The results consistently demonstrate its potential as an antimicrobial agent .

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